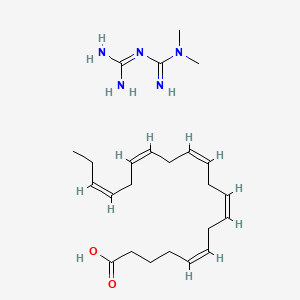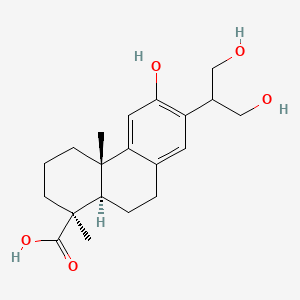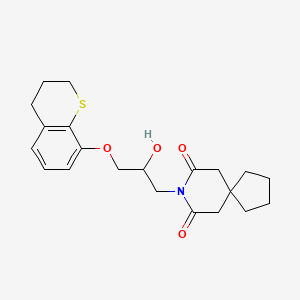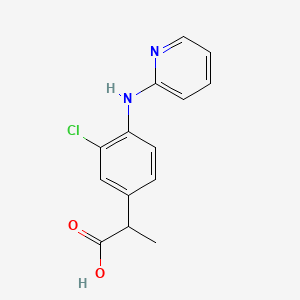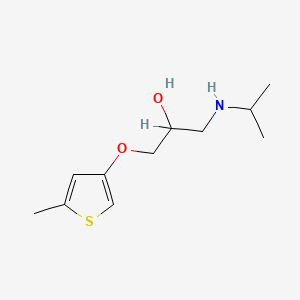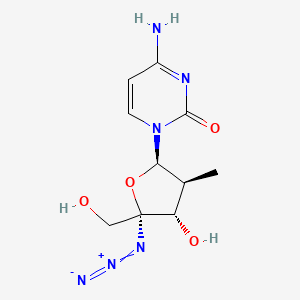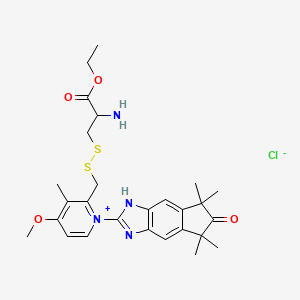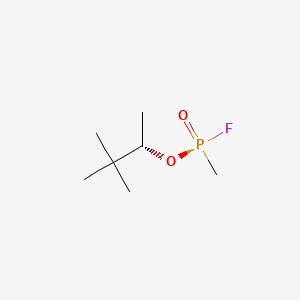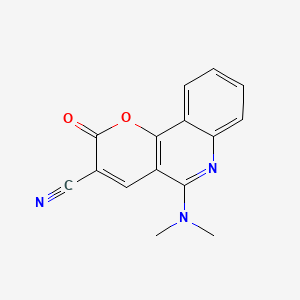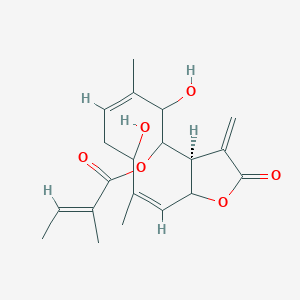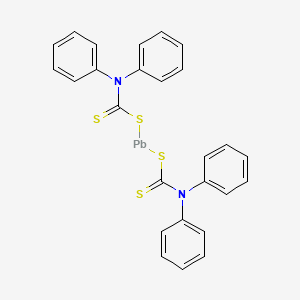
Lead diphenyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead diphenyldithiocarbamate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals due to their exceptional coordination properties . This compound is particularly notable for its applications in various fields, including industrial and environmental chemistry.
Preparation Methods
The synthesis of lead diphenyldithiocarbamate typically involves the reaction of lead salts with diphenyldithiocarbamate ligands. One common method involves dissolving lead chloride in dimethylsulphoxide (DMSO) and then reacting it with diphenyldithiocarbamate under controlled conditions . The reaction is usually carried out at a temperature of around 40°C with continuous stirring for about 30 minutes . Industrial production methods may involve similar processes but on a larger scale, with additional steps to ensure purity and yield.
Chemical Reactions Analysis
Lead diphenyldithiocarbamate undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. The compound can form stable complexes with other metal ions, which is a key feature of dithiocarbamates . Common reagents used in these reactions include carbon disulphide, amines, and various metal salts . The major products formed from these reactions are typically metal-dithiocarbamate complexes, which have diverse applications in different fields .
Scientific Research Applications
Lead diphenyldithiocarbamate has a wide range of scientific research applications. In chemistry, it is used as a ligand to form stable metal complexes, which are useful in catalysis and material science . In biology and medicine, dithiocarbamate complexes have been studied for their potential as enzyme inhibitors and therapeutic agents for diseases such as HIV and cancer . The compound is also used in industrial applications, including as a vulcanization accelerator in the rubber industry and as a chelating agent for the removal of heavy metals from polluted water .
Mechanism of Action
The mechanism of action of lead diphenyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group act as binding sites for metal coordination, which enhances the compound’s stability and reactivity . This coordination ability allows the compound to interact with various molecular targets, including enzymes and proteins, thereby exerting its effects . The synergy between the metal ion and the dithiocarbamate ligand is crucial for its biological activity .
Comparison with Similar Compounds
Lead diphenyldithiocarbamate can be compared with other dithiocarbamate compounds such as zinc diphenyldithiocarbamate and nickel diphenyldithiocarbamate. These compounds share similar coordination properties and applications but differ in their specific metal ions and resulting properties . For example, zinc and nickel dithiocarbamates have shown similar patterns in their cytotoxicity properties against different cell lines . The choice of dithiocarbamates over other related compounds is often attributed to their poor solubility in water, ease of preparation, and formation of more stable complexes .
Properties
CAS No. |
75790-73-7 |
|---|---|
Molecular Formula |
C26H20N2PbS4 |
Molecular Weight |
696 g/mol |
IUPAC Name |
bis(diphenylcarbamothioylsulfanyl)lead |
InChI |
InChI=1S/2C13H11NS2.Pb/c2*15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,15,16);/q;;+2/p-2 |
InChI Key |
GYTIXVVWVADNMZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)S[Pb]SC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


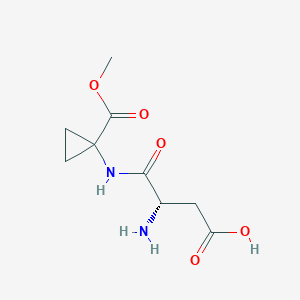
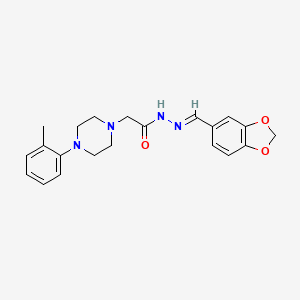
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
